4-(Cyclopentylmethoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

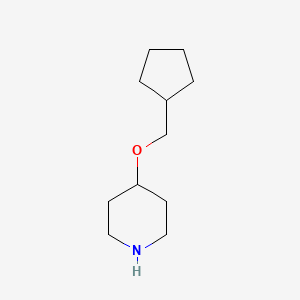

4-(Cyclopentylmethoxy)piperidine is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is a piperidine derivative, characterized by a piperidine ring substituted with a cyclopentylmethoxy group

Mécanisme D'action

Target of Action

Piperidine, a structural component of 4-(cyclopentylmethoxy)piperidine, has been reported to have anticancer potential, suggesting that it may interact with cellular targets involved in cancer progression .

Mode of Action

Piperidine derivatives have been shown to exhibit anticancer properties, potentially through interactions with key signaling pathways involved in cancer, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers .

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethoxy)piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopentylmethoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and various substituted piperidines .

Applications De Recherche Scientifique

4-(Cyclopentylmethoxy)piperidine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.

4-(Cyclopentylmethoxy)methylpiperidine: A derivative with an additional methyl group, exhibiting different chemical and biological properties.

Uniqueness

4-(Cyclopentylmethoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its cyclopentylmethoxy group provides steric hindrance and electronic effects that influence its interactions with molecular targets, making it a valuable compound for research and development .

Activité Biologique

4-(Cyclopentylmethoxy)piperidine is a compound that has garnered attention in pharmacological research, particularly due to its potential role as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in various neurological and psychiatric disorders, making compounds that target it significant for therapeutic development.

The M4 muscarinic acetylcholine receptor is part of the G protein-coupled receptor superfamily and plays a crucial role in mediating the actions of acetylcholine in the central nervous system. It is predominantly expressed in regions such as the striatum, hippocampus, and cortex, which are vital for cognitive functions and motor control. Activation of M4 mAChRs has been associated with pro-cognitive effects and potential antipsychotic efficacy, particularly in conditions like Alzheimer’s disease and schizophrenia .

Biological Activity

Research indicates that this compound acts as a positive allosteric modulator of the M4 receptor. This means it enhances the receptor's response to its natural ligand, acetylcholine, without directly activating the receptor itself. Such modulation can lead to beneficial effects in managing symptoms of various neuropsychiatric disorders.

Key Findings:

- Cognitive Enhancement : Studies have shown that M4 agonists can improve cognitive deficits and reduce behavioral disturbances associated with psychiatric conditions .

- Antipsychotic Effects : Compounds similar to this compound have demonstrated robust antipsychotic effects in preclinical models by reversing hyperdopaminergic behaviors without causing extrapyramidal symptoms (EPS) .

Case Studies

Recent investigations into compounds targeting M4 mAChRs have highlighted their potential therapeutic applications:

- Alzheimer's Disease : A study involving xanomeline, an M1/M4 preferring agonist, showed improvements in cognitive function and reductions in hallucinations among Alzheimer’s patients .

- Schizophrenia : Research indicated that xanomeline could alleviate both positive and negative symptoms of schizophrenia, suggesting that M4 modulation might be beneficial for patients with this condition .

Data Table: Comparison of Biological Effects

| Compound | Target Receptor | Effect on Cognition | Antipsychotic Activity | Side Effects |

|---|---|---|---|---|

| This compound | M4 mAChR | Potentially Positive | Yes | Minimal (compared to direct agonists) |

| Xanomeline | M1/M4 | Improved | Yes | Gastrointestinal disturbances |

Propriétés

IUPAC Name |

4-(cyclopentylmethoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDACKFOQJSIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.